molecular formula C26H20N2O4S2 B3618144 N-{4-[(1-naphthylamino)sulfonyl]phenyl}-2-naphthalenesulfonamide

N-{4-[(1-naphthylamino)sulfonyl]phenyl}-2-naphthalenesulfonamide

Cat. No. B3618144
M. Wt: 488.6 g/mol
InChI Key: NOVFMZKEUFJXRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{4-[(1-naphthylamino)sulfonyl]phenyl}-2-naphthalenesulfonamide, commonly known as NAP-2, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. It is a potent inhibitor of several enzymes, including carbonic anhydrases, metalloproteinases, and kinases.

Mechanism of Action

NAP-2 exerts its effects by binding to the active site of enzymes and blocking their activity. It has been shown to inhibit several enzymes involved in cell signaling pathways, including carbonic anhydrases and kinases. By inhibiting these enzymes, NAP-2 can disrupt the growth and proliferation of cancer cells and reduce inflammation.
Biochemical and Physiological Effects:
NAP-2 has been shown to have several biochemical and physiological effects, including inhibition of enzyme activity, disruption of cell signaling pathways, and anti-inflammatory effects. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of NAP-2 is its potent inhibitory activity against several enzymes, which makes it a useful tool for studying the role of these enzymes in various diseases. However, one limitation is that it can also inhibit enzymes that are important for normal cellular function, which can lead to off-target effects.

Future Directions

There are several future directions for research on NAP-2. One area of interest is its potential use in combination with other therapies for cancer treatment. Another area of interest is its potential use in the treatment of neurological disorders, such as Alzheimer's disease. Further research is needed to fully understand the mechanism of action of NAP-2 and its potential therapeutic applications.

Scientific Research Applications

NAP-2 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. It has been shown to inhibit the growth and proliferation of cancer cells by targeting several enzymes involved in cell signaling pathways. In addition, NAP-2 has been shown to have anti-inflammatory effects by inhibiting the activity of metalloproteinases, which are involved in the breakdown of extracellular matrix proteins.

properties

IUPAC Name

N-[4-(naphthalen-1-ylsulfamoyl)phenyl]naphthalene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20N2O4S2/c29-33(30,28-26-11-5-9-20-7-3-4-10-25(20)26)23-16-13-22(14-17-23)27-34(31,32)24-15-12-19-6-1-2-8-21(19)18-24/h1-18,27-28H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOVFMZKEUFJXRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)NC3=CC=C(C=C3)S(=O)(=O)NC4=CC=CC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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